1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide
Description
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
S-(2-aminophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H12N2OS/c1-11(2)9(12)13-8-6-4-3-5-7(8)10/h3-6H,10H2,1-2H3 |
InChI Key |
RODWWMKTZUHSQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 2-aminophenylthiol with N,N-dimethylformamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides and sulfones (Table 1):
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, DCM | Sulfoxide | 72% | |
| mCPBA | 0°C, CHCl₃ | Sulfone | 68% |
The electron-donating amino group in the ortho position enhances sulfur’s nucleophilicity, accelerating oxidation kinetics compared to non-aminated analogs. Over-oxidation to sulfones requires stoichiometric oxidants and extended reaction times.
Nucleophilic Substitution Reactions
The sulfanyl group participates in displacement reactions with nucleophiles (e.g., amines, alkoxides):
Example:
Reactions occur under basic conditions (e.g., NaOH/EtOH), where the sulfur atom acts as a leaving group . Steric hindrance from the dimethylformamide moiety reduces substitution efficiency compared to simpler sulfides .
Condensation Reactions
The primary amine group facilitates Schiff base formation with carbonyl compounds:
Mechanism:
This reaction proceeds in ethanol at 60°C, yielding imines used in coordination chemistry .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitution (Table 2):
| Reaction | Reagent | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para-S |
Scientific Research Applications
1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes or pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In industrial applications, the compound is used as a precursor in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2-(2-Aminophenyl)-4H-3,1-benzothiazine-4-thione (Compound 9)
- Structure: Features a sulfanyl group bridging a 2-aminophenyl ring and a benzothiazine-thione heterocycle.
- Synthesis : Generated via decomposition of sodium dithioanthranilate in DMF, highlighting the role of sulfanyl intermediates in forming fused heterocycles .
- Key Difference : The benzothiazine-thione ring introduces enhanced aromaticity and rigidity compared to the flexible DMF group in the target compound. This structural difference may influence solubility and biological activity.
1-{[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide
- Structure : Contains a pyrazole ring substituted with a 2-fluorophenyl group and a sulfanyl-linked DMF moiety.
- The pyrazole core may also confer distinct coordination properties in metal complexes.
N,N-Dipropyl-1-(ethylsulfinyl)formamide
- Structure : Substitutes dimethyl groups in DMF with dipropyl groups and replaces the sulfanyl with a sulfinyl (S=O) group.
- Impact : The sulfinyl group increases polarity and oxidation state, altering reactivity in redox reactions. The dipropyl substituents reduce steric hindrance compared to aromatic amines, favoring different synthetic applications .
Sulfanyl Acetamide Hybrids (e.g., Compound 7a)
- Structure : Features a sulfanyl group connected to a triazole-piperidine scaffold and an acetamide side chain.
- The acetamide group may mimic peptide bonds, offering insights into drug design strategies .
Key Observations :
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Polarity | Likely Solubility |
|---|---|---|---|
| Target Compound | 246.32 | High | Polar aprotic solvents (DMF, DMSO) |
| Benzothiazine-thione (9) | ~260 (estimated) | Moderate | Limited aqueous solubility due to aromaticity |
| N,N-Dipropyl-sulfinylamide | 221.34 | High | Ethanol, acetone |
Biological Activity
1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide (CAS No. 1251923-35-9) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a sulfanyl group attached to a 2-aminophenyl moiety and is linked to N,N-dimethylformamide . Its unique structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.
Key Findings
- Inhibition of Bacterial Growth : Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .
- Fungal Activity : Additionally, it has shown antifungal activity against strains like Aspergillus niger, indicating its potential as an antifungal agent .
Anticancer Activity
The anticancer potential of this compound has been a focus of various studies.
Mechanistic Insights
- Induction of Apoptosis : In vitro studies suggest that the compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines. The mechanism involves the inhibition of DNA topoisomerase II, crucial for DNA replication and repair .
- Selectivity Towards Cancer Cells : The compound has shown preferential cytotoxicity towards cancer cells compared to non-cancerous cells, highlighting its therapeutic potential .
Case Studies
- Breast Cancer Cell Lines : In one study, this compound exhibited significant antiproliferative effects on breast cancer cell lines, with IC50 values indicating strong activity .
- Mechanistic Studies : Further investigations revealed that the compound disrupts cellular signaling pathways involved in cell survival and proliferation, contributing to its anticancer effects .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Q & A
Q. Table 1: Example Reaction Parameters
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| None | DMF | 80 | 65 | |
| CuI/PPh₃ | THF | 60 | 82 |
Basic Question: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.1 ppm).
- ¹³C NMR: Confirm carbonyl (C=O, δ ~165 ppm) and aromatic carbons.
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 247.3).
- FT-IR: Detect S–C and C=O stretches (1050–1150 cm⁻¹ and ~1670 cm⁻¹, respectively).
Cross-validation with computational models (DFT) resolves ambiguities .
Advanced Question: How can researchers resolve contradictions between NMR data and computational models when analyzing the compound's conformation?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Strategies include:
- Variable-Temperature NMR: Assess conformational flexibility by observing signal splitting at low temperatures.
- X-ray Crystallography: Definitive structural assignment via single-crystal analysis (e.g., bond angles and torsion angles) .
- Solvent Screening: Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
Example: A 2023 study resolved conflicting NOESY correlations by crystallizing the compound, revealing a planar sulfanyl group arrangement .
Advanced Question: What methodologies are recommended for studying the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via HPLC or UV-Vis spectroscopy under varying pH and temperature.
- Isotopic Labeling: Use ³⁵S-labeled reactants to trace sulfur-centered reactivity.
- Computational Modeling: Apply DFT to predict transition states and activation energies (e.g., Gaussian or ORCA software).
- Competitive Experiments: Compare reactivity with substituted thiophenols to assess electronic effects .
Q. Table 2: Reactivity Trends
| Electron-Donating Group | Reaction Rate (k, s⁻¹) |
|---|---|
| -NH₂ (para) | 0.45 |
| -NO₂ (para) | 0.12 |
Basic Question: What are the recommended storage conditions to ensure the compound's stability over long-term research use?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the sulfanyl group.
- Solubility: Dissolve in anhydrous DMSO or DMF for long-term stability (>6 months) .
Advanced Question: How can X-ray crystallography be employed to confirm the molecular geometry of derivatives of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation in a 1:1 DCM/hexane mixture.
- Data Collection: Perform at 153 K to minimize thermal motion artifacts.
- Refinement: Software like SHELX or OLEX2 refines bond lengths (e.g., S–C bond ~1.78 Å) and dihedral angles.
- Validation: Compare experimental data with Cambridge Structural Database entries for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
